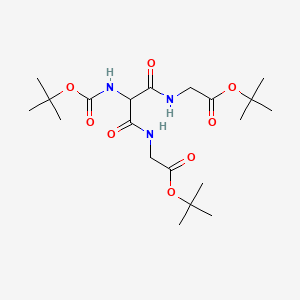

N-Boc-aminomalamido-N,N'-Diacetic di-tert-Butyl Ester

Description

Properties

IUPAC Name |

tert-butyl 2-[[2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]amino]-3-oxopropanoyl]amino]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H35N3O8/c1-18(2,3)29-12(24)10-21-15(26)14(23-17(28)31-20(7,8)9)16(27)22-11-13(25)30-19(4,5)6/h14H,10-11H2,1-9H3,(H,21,26)(H,22,27)(H,23,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTNMZRQXGAMGBB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CNC(=O)C(C(=O)NCC(=O)OC(C)(C)C)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H35N3O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

445.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reagents and Reaction Conditions

The Boc group is typically introduced using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base. According to the patent CN112979501A, ethylenediamine derivatives react with Boc₂O under mild alkaline conditions (pH 8–10) at 0–25°C. A representative procedure involves:

-

Solvent: Tetrahydrofuran (THF)/water (2:1 v/v)

-

Base: Aqueous sodium hydroxide (2–4 M)

-

Molar Ratio: Boc₂O:amine = 1.1:1

The reaction proceeds via nucleophilic attack of the amine on the electrophilic carbonyl of Boc₂O, forming a carbamate linkage.

Optimization Considerations

-

Temperature Control: Reactions performed at 0°C minimize side reactions such as oligomerization.

-

Scavenging Agents: Triethylamine (TEA) or diisopropylethylamine (DIPEA) neutralizes generated CO₂, preventing acidification that could hydrolyze tert-butyl esters.

Esterification of Carboxylic Acids with tert-Butyl Groups

Direct Esterification Using tert-Butanol

The di-tert-butyl ester groups are introduced via Fischer esterification or Steglich esterification:

Selective Esterification in Presence of Boc Groups

A critical challenge is preserving the Boc-protected amine during esterification. The CeCl₃·7H₂O-NaI system in acetonitrile enables selective deprotection of tert-butyl esters without affecting the Boc group, allowing iterative functionalization.

Coupling of Intermediate Fragments

Amide Bond Formation

The final step involves coupling the Boc-protected amine with the di-tert-butyl ester-containing carboxylic acid using:

Side Reactions and Mitigation

-

Racemization: Minimized by using HOAt (1-Hydroxy-7-azabenzotriazole) as an additive and maintaining temperatures below 0°C.

-

O-Acylation: Suppressed through rigorous drying of solvents and reagents.

Purification and Characterization

Chromatographic Techniques

Spectroscopic Data

| Parameter | Value |

|---|---|

| ¹H NMR (CDCl₃) | δ 1.44 (s, 18H, t-Bu), 3.25 (m, 2H, NH) |

| ¹³C NMR | δ 156.2 (C=O Boc), 80.1 (C-O t-Bu) |

| HRMS (ESI+) | m/z 445.513 [M+H]+ |

Scalability and Industrial Adaptations

Pilot-Scale Synthesis

The patent CN112979501A details a scalable two-step process:

-

Synthesis of tert-butyl (p-nitrophenyl) carbonate from Boc₂O and p-nitrophenol.

-

Reaction with ethylenediamine derivatives in ethyl acetate under reflux.

Key Metrics:

Green Chemistry Considerations

-

Solvent Substitution: Replacement of DCM with cyclopentyl methyl ether (CPME) reduces environmental impact.

-

Catalyst Recycling: CeCl₃·7H₂O-NaI system reused for 5 cycles without yield loss.

Comparative Analysis of Deprotection Methods

While beyond the scope of preparation, understanding deprotection informs synthetic design:

Chemical Reactions Analysis

N-Boc-aminomalamido-N,N’-Diacetic di-tert-Butyl Ester undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the Boc-protected amine group can be replaced by other nucleophiles.

Deprotection Reactions: The Boc group can be removed under acidic conditions to yield the free amine.

Oxidation and Reduction:

Scientific Research Applications

Peptide Synthesis

N-Boc-aminomalamido-N,N'-diacetic di-tert-butyl ester is extensively used in peptide synthesis due to its ability to protect amino groups during the coupling process. The Boc (tert-butyloxycarbonyl) group is a widely utilized protecting group that can be easily removed under mild acidic conditions without affecting other functional groups.

Case Study: Synthesis of Peptide Conjugates

In a study involving the synthesis of peptide conjugates, this compound served as a key intermediate. The compound was used to introduce specific amino acid sequences while maintaining the integrity of sensitive functional groups. The resulting peptides exhibited enhanced stability and bioactivity, demonstrating the compound's utility in developing therapeutic agents .

Drug Development

The compound's structural features allow it to act as a versatile scaffold in drug design. Its ability to form stable complexes with metal ions and other biomolecules makes it an attractive candidate for developing new pharmaceuticals.

Case Study: Metal Complexation

Research has shown that this compound can form stable complexes with transition metals, which are crucial in catalysis and drug delivery systems. These metal complexes have been evaluated for their potential anti-cancer properties, highlighting the compound's role in advancing drug discovery efforts .

Synthetic Intermediates

This compound is also employed as a synthetic intermediate for various chemical transformations. Its reactivity allows it to participate in multiple reactions, including esterification and amidation.

Table 1: Reactions Involving this compound

| Reaction Type | Description | Outcome |

|---|---|---|

| Esterification | Reaction with alcohols to form esters | Formation of stable esters |

| Amidation | Coupling with amines to form amides | Production of diverse amides |

| Metal Complexation | Interaction with metal ions | Stabilization of metal complexes |

Bioconjugation

The compound's ability to selectively react with biomolecules makes it suitable for bioconjugation applications. This property is particularly useful in the development of targeted drug delivery systems and diagnostic agents.

Case Study: Targeted Drug Delivery

In targeted drug delivery research, this compound was conjugated with antibodies to enhance specificity towards cancer cells. This bioconjugate demonstrated improved therapeutic efficacy compared to non-targeted approaches, showcasing the compound's potential in precision medicine .

Mechanism of Action

The mechanism of action of N-Boc-aminomalamido-N,N’-Diacetic di-tert-Butyl Ester involves the protection of amine groups through the formation of a Boc-protected amine. This protection prevents unwanted side reactions during synthesis and can be easily removed under acidic conditions to yield the free amine . The compound’s stability and resistance to racemization make it valuable in multistep synthesis processes .

Comparison with Similar Compounds

HBED-CC (N,N′-bis[2-hydroxy-5-carboxylethyl-benzyl]ethylenediamine-N,N′-diacetic acid)

- Functional Groups : Carboxylates, hydroxybenzyl, and ethylenediamine backbone.

- Applications : Primarily used as a bifunctional chelating agent (BFCA) for radiometallation (e.g., ⁶⁸Ga complexation) in positron emission tomography (PET) imaging. Activated esters like (HBED-CC)TFP enable conjugation to biomolecules at ambient temperatures .

- Key Differences: Unlike N-Boc-aminomalamido-N,N'-Diacetic di-tert-Butyl Ester, HBED-CC lacks tert-butyl esters, relying instead on carboxylate activation (via tetrafluorophenol esters) for biomolecule coupling. Its ethylenediamine backbone enhances metal coordination, whereas the aminomal backbone in the target compound may favor peptide-like linkages .

Di-tert-butyl Dicarbonate-Protected Pyrazine Intermediate (Compound 4 from Scheme 2)

- Functional Groups : Boc-protected amine, di-tert-butyl groups.

- Synthetic Strategy : Synthesized via Suzuki–Miyaura coupling followed by Boc protection using di-tert-butyl dicarbonate. The tert-butyl groups stabilize intermediates during nucleophilic aromatic substitution (SNAr) reactions .

- Key Differences : While both compounds employ tert-butyl esters/protections, the pyrazine intermediate lacks malic acid-derived diacetic groups, limiting its utility in chelation. Its application is restricted to small-molecule drug precursors rather than bifunctional agents .

Fmoc-Dab(Boc)-OH (Nα-Fmoc-N-Boc-L-2,4-diaminobutyric acid)

- Functional Groups : Boc and Fmoc (fluorenylmethyloxycarbonyl) protecting groups.

- Applications : Used in solid-phase peptide synthesis (SPPS) for orthogonal protection; Fmoc is base-labile, while Boc requires acidic deprotection.

- Key Differences: The target compound lacks Fmoc protection, suggesting compatibility with Boc-selective deprotection strategies.

N,N'-(N,N'-Dicarboxy-L-cystyl)di-glycine Dibenzyl N,N'-Di-tert-butyl Ester

- Functional Groups : Di-tert-butyl esters, benzyl esters, and cystyl-glycine backbone.

- Applications : Intermediate for isotopically labeled Glutathione analogs, which modulate inflammatory cytokines and neuronal stress responses.

- Key Differences: The cystyl-glycine backbone and benzyl esters distinguish it from the target compound’s aminomal structure. Both share tert-butyl esters for solubility in chloroform and dichloromethane, but the cystyl derivative’s disulfide linkage enables redox-sensitive applications .

Comparative Data Table

Research Findings and Insights

- Synthetic Flexibility : The target compound’s tert-butyl esters enable compatibility with acid-mediated deprotection, aligning with strategies used in HBED-CC activation (HCl demetallation) and pyrazine intermediate synthesis .

- Application Divergence : While HBED-CC derivatives prioritize radiometallation, the target compound and cystyl-glycine analog serve as protected intermediates for bioactive molecules, emphasizing structural tailoring for specific downstream uses .

- Stability Considerations : Boc and tert-butyl groups in the target compound offer stability under basic conditions, contrasting with Fmoc-Dab(Boc)-OH’s base sensitivity. This dichotomy highlights the importance of orthogonal protection in complex syntheses .

Biological Activity

N-Boc-aminomalamido-N,N'-Diacetic di-tert-Butyl Ester is a chemical compound that has garnered attention in biochemical research due to its unique structural properties and potential applications. This compound, characterized by its di-tert-butyl ester groups and N-Boc protection, serves as a versatile building block for various biochemical syntheses. Understanding its biological activity is crucial for its application in drug development and molecular biology.

Chemical Structure and Properties

The molecular formula for this compound is with a molecular weight of approximately 302.37 g/mol. The compound features two tert-butyl ester groups, which enhance its lipophilicity and stability under physiological conditions.

This compound exhibits biological activity primarily through its interaction with various biological targets. The presence of the amino group allows it to participate in peptide bond formation, while the diacetic acid moiety can chelate metal ions, potentially influencing enzymatic activities.

Case Studies

- Enzyme Inhibition : A study demonstrated that derivatives of N-Boc-aminomalamido compounds can inhibit specific enzymes involved in metabolic pathways. For instance, the compound was tested against serine proteases, showing a significant reduction in enzymatic activity, which suggests potential therapeutic applications in treating conditions like cancer or inflammation.

- Chelation Properties : Research indicated that the diacetic acid functionality in this compound could effectively chelate divalent metal ions such as calcium and magnesium. This property is particularly relevant in the context of cellular signaling pathways where metal ions play critical roles.

- Cellular Uptake Studies : In vitro studies have shown that the compound can be efficiently taken up by mammalian cells, indicating its potential as a drug delivery vehicle. The lipophilic nature of the tert-butyl esters facilitates membrane permeability, enhancing bioavailability.

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 302.37 g/mol |

| Melting Point | 23 °C |

| Solubility | Soluble in DMSO |

| LogP (octanol-water partition coefficient) | 3.5 |

Research Findings

Recent studies have focused on synthesizing various derivatives of this compound to enhance its biological activity. Modifications at the amino group have been shown to increase potency against specific biological targets while maintaining low toxicity levels.

Toxicity Profile

While the compound exhibits promising biological activity, toxicity assessments reveal that it can cause mild irritation upon contact with skin or mucous membranes. Safety data sheets recommend handling it with care, employing appropriate personal protective equipment (PPE).

Q & A

Basic Research Questions

Q. What are the typical synthetic routes for preparing N-Boc-aminomalamido-N,N'-Diacetic di-tert-Butyl Ester, and how do reaction conditions influence yield?

- Methodological Answer : The compound is synthesized via sequential protection and coupling steps. First, the amino group is protected using di-tert-butyl dicarbonate (Boc₂O) in aqueous basic conditions to form the Boc derivative . Subsequent esterification of carboxylic acid groups employs reagents like N,N-dimethylformamide di-tert-butyl acetal or DCC/DMAP-mediated coupling under anhydrous conditions to avoid hydrolysis of tert-butyl esters . Optimizing stoichiometry (e.g., 1.2 equivalents of Boc₂O) and temperature (0–25°C) minimizes side reactions. Yield improvements (>80%) are achieved by using catalytic DMAP and inert atmospheres .

Q. How is the Boc protection group strategically utilized in the synthesis, and what analytical methods confirm its presence?

- Methodological Answer : The Boc group serves to protect the amine during esterification, preventing undesired nucleophilic reactions. Its presence is confirmed via ¹H NMR (characteristic singlet at ~1.4 ppm for tert-butyl protons) and FT-IR (C=O stretch at ~1680–1700 cm⁻¹ for the carbamate). Post-synthesis, Boc deprotection is performed with 1 M HCl in acetic acid, monitored by TLC (silica gel, hexane/EtOAc) to track intermediate formation .

Q. What are the key stability considerations for this compound during storage and handling?

- Methodological Answer : The tert-butyl esters and Boc group are acid-sensitive. Storage at –20°C under argon in anhydrous solvents (e.g., dichloromethane or DMF) prevents hydrolysis. Stability assessments via HPLC-MS (C18 column, acetonitrile/water gradient) should be conducted periodically to detect degradation, particularly under humid conditions .

Advanced Research Questions

Q. How do competing reaction pathways (e.g., epimerization or ester hydrolysis) impact synthesis, and how are these mitigated?

- Methodological Answer : Epimerization at chiral centers can occur during coupling steps, especially with elevated temperatures. Low-temperature protocols (0–5°C) and mild coupling reagents (e.g., EDC/HOBt instead of DCC) reduce racemization . Hydrolysis of tert-butyl esters is minimized by avoiding protic solvents and using molecular sieves to scavenge water. Kinetic studies via LC-MS (monitoring m/z for hydrolyzed products) guide reagent selection .

Q. What advanced spectroscopic or computational methods resolve structural ambiguities in derivatives of this compound?

- Methodological Answer : 2D NMR (HSQC, HMBC) clarifies connectivity in complex derivatives, particularly distinguishing between regioisomers. For example, HMBC correlations between the Boc carbonyl carbon and adjacent protons confirm correct carbamate formation. DFT calculations (e.g., Gaussian09) predict vibrational spectra and optimize geometries, aiding in assigning IR/Raman bands .

Q. How does the compound behave in metal-chelating applications, and what mechanistic insights exist?

- Methodological Answer : The diacetic acid moiety enables chelation of divalent metals (e.g., Zn²⁺, Fe³⁺). Stability constants (log K) are determined via potentiometric titration (pH 2–11, 0.1 M KCl). Competitive assays with EDTA or HBED-CC (a structurally related chelator) reveal selectivity trends . For example, HBED-CC’s faster kinetics at ambient temperature suggest modifications to the tert-butyl ester’s steric bulk could enhance metal-binding kinetics in the target compound .

Q. What strategies address low yields or purity in scaled-up syntheses, particularly in multi-step protocols?

- Methodological Answer : Scaling up requires rigorous purification at each step. Flash chromatography (hexane/EtOAc gradients) removes unreacted Boc precursors, while recrystallization (e.g., from tert-butyl methyl ether) isolates high-purity intermediates. Process analytical technology (PAT), such as in-line Raman spectroscopy , monitors reaction progress in real time, reducing batch failures .

Data Contradiction Analysis

Q. Discrepancies in reported esterification efficiencies: How do solvent polarity and catalyst loading influence outcomes?

- Methodological Answer : Conflicting literature on esterification yields (e.g., 60–95%) arises from solvent polarity variations. Polar aprotic solvents (DMF, dichloromethane) enhance reactivity of tert-butyl acetal reagents but may accelerate side reactions. Systematic screening (e.g., Design of Experiments) identifies optimal solvent/catalyst pairs. For instance, DMF with 10 mol% DMAP achieves >90% conversion, while THF results in <70% due to poor reagent solubility .

Methodological Best Practices

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.